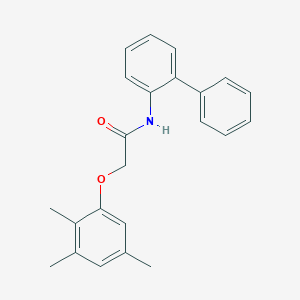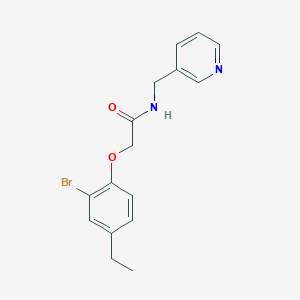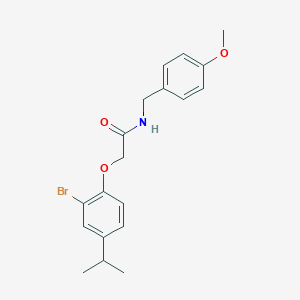![molecular formula C24H18Cl2N4OS2 B296743 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B296743.png)
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine, also known as DTPA-PTZ, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of phenothiazine derivatives and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and proteins involved in cellular processes. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the growth of various microorganisms such as bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has several advantages and limitations for lab experiments. One of the advantages is that this compound exhibits potent antimicrobial and anticancer activities, making it a potential candidate for drug development. However, one of the limitations is that the mechanism of action of this compound is not fully understood, making it difficult to study its effects in detail.
Direcciones Futuras
There are several future directions for research on 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine. One of the directions is to investigate the potential of this compound in the treatment of neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in detail to better understand its therapeutic effects. Additionally, research can be conducted to optimize the synthesis method of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine to improve its yield and purity.
Métodos De Síntesis
The synthesis of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been achieved through several methods. One of the most common methods is the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate to form 2,4-dichlorophenylacrylic acid ethyl ester. The resulting compound is then reacted with thiosemicarbazide to form 2,4-dichlorophenyl-3-(1H-1,2,4-triazol-3-yl)thiourea. The final step involves the reaction of the previous compound with phenothiazine-10-carboxylic acid to form 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine.
Aplicaciones Científicas De Investigación
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been extensively researched for its potential therapeutic properties. Studies have shown that this compound exhibits antimicrobial, antifungal, and anticancer activities. It has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C24H18Cl2N4OS2 |
|---|---|
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H18Cl2N4OS2/c1-2-29-23(16-12-11-15(25)13-17(16)26)27-28-24(29)32-14-22(31)30-18-7-3-5-9-20(18)33-21-10-6-4-8-19(21)30/h3-13H,2,14H2,1H3 |
Clave InChI |
SDVODAGRBCZIKD-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=C(C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)

![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)


![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)


